3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
CAS No.: 1255784-94-1
Cat. No.: VC7692593
Molecular Formula: C14H14N2O4
Molecular Weight: 274.276
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1255784-94-1 |
|---|---|
| Molecular Formula | C14H14N2O4 |
| Molecular Weight | 274.276 |
| IUPAC Name | 3-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]propanoic acid |
| Standard InChI | InChI=1S/C14H14N2O4/c1-20-11-4-2-3-10(9-11)12-5-6-13(17)16(15-12)8-7-14(18)19/h2-6,9H,7-8H2,1H3,(H,18,19) |
| Standard InChI Key | RGOMUFWIUKAUJT-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCC(=O)O |
Introduction
3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a complex organic compound featuring a methoxyphenyl group, a pyridazinone ring, and a propanoic acid moiety. This compound is of significant interest in scientific research due to its potential applications in chemistry, biology, and medicine.
Synthesis Methods
The synthesis of 3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves the catalytic reduction of its unsaturated precursor using palladium on charcoal and hydrogen gas. The process may also include the formation of methoxyphenyl and pyridazinyl intermediates, with coupling agents like EDCI facilitating the final reaction steps to achieve high yields and purity.
Chemical Reactions and Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions may introduce additional functional groups, while reduction is used in its synthesis. Substitution reactions can modify the aromatic ring or pyridazinone moiety using reagents like halogens or nucleophiles.
| Reaction Type | Reagents and Conditions |
|---|---|
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |
| Reduction | Palladium on charcoal (Pd/C) with hydrogen gas (H₂) |
| Substitution | Halogens (e.g., bromine, chlorine), Nucleophiles (e.g., amines, thiols) |
Scientific Research Applications
3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has diverse applications in scientific research:
-
Chemistry: It serves as an intermediate in synthesizing more complex molecules.
-
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
-
Medicine: Research explores its therapeutic effects or use as a drug precursor, particularly in anti-inflammatory and anticancer therapies.
Biological Activity and Therapeutic Applications
The biological activity of this compound is linked to its interaction with enzymes and receptors involved in inflammatory pathways. It is hypothesized to inhibit cyclooxygenase (COX) enzymes, reducing inflammation. Additionally, it exhibits antioxidant properties and shows potential in inhibiting cancer cell proliferation.
| Therapeutic Application | Description |
|---|---|
| Anti-inflammatory Activity | Reduces inflammation by inhibiting COX enzymes. |
| Antioxidant Properties | Protects cells from oxidative stress by scavenging free radicals. |
| Anticancer Potential | Inhibits cancer cell proliferation through apoptosis induction. |
Comparison with Similar Compounds
3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is distinct from similar compounds due to its pyridazinone ring, which imparts unique chemical properties and biological activities. For example, 3-(3-methoxyphenyl)propionic acid lacks the pyridazinone ring, while 3-(3,4-dimethoxyphenyl)propanoic acid has an additional methoxy group on the phenyl ring.
| Compound | Key Features |
|---|---|
| 3-(3-methoxyphenyl)propionic acid | Lacks pyridazinone ring. |
| 3-(3,4-dimethoxyphenyl)propanoic acid | Additional methoxy group on phenyl ring. |
| 3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid | Contains pyridazinone ring. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume